molecular formula C10H12N4O B8511628 3-[(1h-Benzimidazol-2-yl)amino]-3-oxopropan-1-amine

3-[(1h-Benzimidazol-2-yl)amino]-3-oxopropan-1-amine

Cat. No. B8511628
M. Wt: 204.23 g/mol
InChI Key: QLFCILLYLMDEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07125883B1

Procedure details

Synthesis took place in analogy to the preparation of 26 starting from (1.60 g; 12 mmol) of 2-aminobenzimidazole. 1.20 g; ESI-MS [M+H+]=205.2
Name
26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]1[C:16](C)=[CH:15][C:5]2[NH:6][C:7]([NH:9][C:10](=[O:14])[CH2:11][CH2:12][NH2:13])=[N:8][C:4]=2[CH:3]=1.NC1NC2C=CC=CC=2N=1>>[NH:6]1[C:5]2[CH:15]=[CH:16][CH:2]=[CH:3][C:4]=2[N:8]=[C:7]1[NH:9][C:10](=[O:14])[CH2:11][CH2:12][NH2:13]

Inputs

Step One
Name
26
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC2=C(NC(=N2)NC(CCN)=O)C=C1C
Name
Quantity
1.6 g
Type
reactant
Smiles
NC=1NC2=C(N1)C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis

Outcomes

Product
Name
Type
Smiles
N1C(=NC2=C1C=CC=C2)NC(CCN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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